Rho-Kinase-IN-3
Overview
Description
GSK270822A is a selective inhibitor of Rho-associated protein kinase 1 (ROCK1). It exhibits inhibitory concentration (IC50) values of 9 nanomolar for ROCK1, 1100 nanomolar for ribosomal S6 kinase 1 (RSK1), and 1550 nanomolar for p70 S6 kinase (p70S6K) . This compound is primarily used in scientific research to study the role of ROCK1 in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK270822A involves the preparation of amido-substituted indazoles. The general synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving appropriate starting materials.
Amidation: The indazole core is then subjected to amidation with suitable reagents to introduce the amido group.
Final Modifications: Additional modifications are made to the molecule to achieve the desired structure of GSK270822A.
Industrial Production Methods
Industrial production methods for GSK270822A are not widely documented, as it is primarily used for research purposes. the synthesis typically follows the same general steps as the laboratory preparation, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
GSK270822A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole core.
Scientific Research Applications
GSK270822A has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of ROCK1 in various chemical reactions and pathways.
Biology: Employed in cell biology to investigate the effects of ROCK1 inhibition on cellular processes such as cell migration, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving ROCK1, such as cardiovascular diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ROCK1.
Mechanism of Action
GSK270822A exerts its effects by selectively inhibiting ROCK1. The inhibition of ROCK1 disrupts various cellular processes regulated by this kinase, including cytoskeletal organization, cell motility, and gene expression. The molecular targets and pathways involved include the Rho/ROCK signaling pathway, which plays a crucial role in regulating actin cytoskeleton dynamics .
Comparison with Similar Compounds
Similar Compounds
GSK299115A: Another selective ROCK1 inhibitor with similar inhibitory concentration values for ROCK1, RSK1, and p70S6K.
GSK180736A: A selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) with some activity against ROCK1.
CCG258208: A potent inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK5, with some selectivity for ROCK1.
Uniqueness
GSK270822A is unique due to its high selectivity for ROCK1 compared to other kinases. This selectivity makes it a valuable tool for studying the specific role of ROCK1 in various biological processes and for developing targeted therapeutic strategies.
Properties
Molecular Formula |
C24H20N4O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(1H-indazol-5-yl)-6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide |
InChI |
InChI=1S/C24H20N4O2/c1-14-23(24(30)27-19-8-9-21-18(11-19)13-25-28-21)20(12-22(29)26-14)17-7-6-15-4-2-3-5-16(15)10-17/h2-11,13,20H,12H2,1H3,(H,25,28)(H,26,29)(H,27,30) |
InChI Key |
ODLNBFNBEPOFNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=C(C=C4)NN=C5 |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=C(C=C4)NN=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK270822A |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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